![molecular formula C20H12N4O2 B3314156 6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one CAS No. 950276-51-4](/img/structure/B3314156.png)
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one
Overview
Description
The compound “6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives involves various synthetic methods . New molecules were designed by substituting different substituents based on 3D QSAR outcomes . These designed compounds were synthesized and confirmed their synthesis by spectroscopic techniques .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and involve several steps . The reactions are carefully controlled to ensure the correct substitution and formation of the desired product .
Future Directions
The future directions for “6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one” and similar compounds involve further exploration of their biological applications . The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . The discovery of new 1,2,4-oxadiazole-based anticancer drugs is a promising future direction .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of biological activities .
Mode of Action
1,2,4-oxadiazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability . This could potentially impact the bioavailability of the compound.
Result of Action
1,2,4-oxadiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, and nematocidal activity .
properties
IUPAC Name |
6-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrido[2,1-b]quinazolin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2/c25-20-14-9-4-5-11-16(14)21-18-15(10-6-12-24(18)20)19-22-17(23-26-19)13-7-2-1-3-8-13/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLXGOOOFCGIQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NC5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-phenyl-1,2,4-oxadiazol-5-yl)-11H-pyrido[2,1-b]quinazolin-11-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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